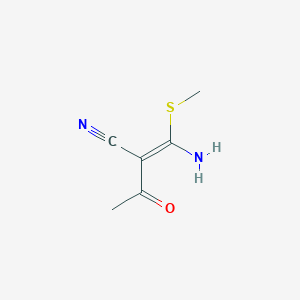

2-Acetyl-3-amino-3-(methylthio)acrylonitrile

Description

Properties

IUPAC Name |

2-[amino(methylsulfanyl)methylidene]-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4(9)5(3-7)6(8)10-2/h8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFSYOPZMBCRNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C(N)SC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343205 | |

| Record name | 2-[amino(methylsulfanyl)methylidene]-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58955-39-8 | |

| Record name | 2-[amino(methylsulfanyl)methylidene]-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The most commonly reported synthetic route for 2-Acetyl-3-amino-3-(methylthio)acrylonitrile involves the reaction of acetylacetone with thiourea and malononitrile under basic conditions. This process proceeds through intermediate formation, followed by cyclization and functional group transformations to yield the target compound.

- Starting materials: Acetylacetone, thiourea, malononitrile

- Reaction conditions: Basic medium, controlled temperature

- Key steps: Intermediate formation → Cyclization → Functional group transformation

This synthetic approach is adaptable for industrial scale production, where continuous flow reactors, efficient catalysts, and optimized reaction parameters are employed to improve yield and product purity.

Mechanistic Insights

- The initial step involves the nucleophilic attack of thiourea on acetylacetone, forming a thio-substituted intermediate.

- Malononitrile then reacts with this intermediate, leading to the formation of an aminoacrylonitrile structure with a methylthio substituent.

- The process involves cyclization and rearrangement steps that stabilize the molecule into its final form.

Process Optimization and Yield Considerations

- Reaction parameters such as molar ratios, temperature, and reaction time are optimized to maximize yield.

- Controlling the pH and water content in the reaction mixture is important to prevent side reactions and degradation.

- Industrial synthesis often includes purification steps like recrystallization or chromatography to achieve high purity.

Comparative Table of Preparation Parameters

| Parameter | Typical Laboratory Conditions | Industrial Scale Adaptations |

|---|---|---|

| Starting Materials | Acetylacetone, thiourea, malononitrile | Same, with high-purity reagents |

| Reaction Medium | Basic aqueous or organic solvent | Continuous flow reactors with solvent control |

| Temperature Range | 50–100 °C | Precisely controlled, often 60–90 °C |

| Catalyst/Additives | Mild bases (e.g., NaOH) | Optimized catalysts, possibly phase-transfer agents |

| Reaction Time | Several hours | Reduced via flow chemistry, minutes to hours |

| Yield | Moderate to high (variable) | High, with process optimization |

| Purification | Recrystallization, chromatography | Industrial crystallization and distillation |

Related Patented Processes and Analogous Methods

While direct patents specifically for this compound synthesis are limited, related processes provide insight into preparation strategies:

A patent for preparing 5-oxohexanenitrile (a related nitrile compound) describes the reaction of acetone with acrylonitrile in the presence of acid catalysts and primary amines, controlling water content and temperature to optimize yield and minimize by-products. This approach highlights the importance of catalyst choice and reaction environment in acrylonitrile-based syntheses.

Industrial methods for similar aminoacrylonitrile derivatives emphasize the use of continuous flow reactors and controlled reaction conditions to enhance efficiency and scalability.

Summary of Research Findings

- The synthesis of this compound is a multi-step process requiring precise control over reaction conditions.

- Basic conditions and the use of acetylacetone, thiourea, and malononitrile are central to the formation of the compound.

- Industrial production benefits from continuous flow technology and catalyst optimization.

- Control of temperature, pH, and water content is essential to maximize yield and purity.

- Purification typically involves recrystallization or chromatographic techniques.

Chemical Reactions Analysis

2-Acetyl-3-amino-3-(methylthio)acrylonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the methylthio group, converting it to a sulfoxide or sulfone.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the nitrile group to an amine or the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino or methylthio groups. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds. This is often achieved using acidic or basic catalysts and involves the formation of new carbon-nitrogen or carbon-sulfur bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

A. Anticancer Activity

Recent studies have indicated that derivatives of acrylonitrile compounds, including 2-acetyl-3-amino-3-(methylthio)acrylonitrile, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated enhanced apoptotic action on colon cancer cells (HCT116), suggesting potential for further development in cancer therapeutics .

B. Synthesis of Bioactive Molecules

The compound serves as a precursor in the synthesis of bioactive molecules. It can be utilized in the preparation of thioamide derivatives through chemoselective reactions, which have shown promise in creating novel compounds with biological activity . These derivatives can be further explored for their pharmacological properties.

Agricultural Chemistry Applications

A. Pesticidal Properties

This compound has been investigated for its potential use as an agricultural chemical, specifically as an insecticide or acaricide. The structural characteristics of acrylonitrile compounds allow them to exhibit effective pesticidal activities, which could be beneficial in crop protection against resistant pest strains .

B. Development of Novel Formulations

Research into acrylonitrile derivatives has led to the development of formulations that enhance the efficacy and longevity of pesticide applications. This includes studies on how these compounds interact with environmental factors, thereby improving their stability and effectiveness in agricultural settings .

Materials Science Applications

A. Polymer Chemistry

The unique properties of this compound make it a candidate for incorporation into polymer matrices. Its use in the synthesis of specialty polymers can lead to materials with enhanced mechanical properties and resistance to environmental degradation .

B. Carbon Fiber Production

Acrylonitrile compounds are crucial in the production of carbon fibers through pyrolysis processes. The incorporation of this compound into these processes could yield fibers with improved strength and thermal stability, suitable for high-performance applications in aerospace and automotive industries .

Data Tables

Case Studies

- Anticancer Activity Study : A recent investigation into acrylonitrile derivatives revealed that specific modifications could enhance their ability to induce apoptosis in cancer cells, highlighting the therapeutic potential of these compounds .

- Pesticidal Efficacy Study : A study focused on novel acrylonitrile insecticides demonstrated superior efficacy against common agricultural pests compared to traditional chemicals, indicating a promising direction for sustainable agriculture practices .

- Polymer Development Research : Research into the incorporation of acrylonitrile compounds into polymer systems showed significant improvements in durability and resistance to environmental stressors, suggesting potential applications in various industrial sectors .

Mechanism of Action

The mechanism by which 2-Acetyl-3-amino-3-(methylthio)acrylonitrile exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect its nucleophilicity and electrophilicity.

In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA or RNA synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of analogous acrylonitrile derivatives:

Spectroscopic and Physical Properties

- NMR/IR Data: Amino groups in acrylonitriles typically show NH₂ peaks at δ 5.5–6.5 ppm (¹H NMR) and ~2200 cm⁻¹ (C≡N stretch in IR). Methylthio groups appear at δ 2.1–2.5 ppm (¹H NMR) .

- Melting Points: Phenothiazine derivatives (e.g., 2g, 2i) exhibit higher melting points (184–186°C) due to aromatic stacking, whereas aliphatic analogs (e.g., 3-amino-2-methyl-3-phenylacrylonitrile) are likely lower .

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl, chlorobenzoyl) enhance stability and biological activity, while electron-donating groups (e.g., dimethylamino) improve solubility .

Structural Rigidity: Phenothiazine/carbazole cores increase planarity and π-π interactions, critical for tubulin binding .

Synthetic Yields : Ultrasonication and lithium hydroxide catalysis improve reaction efficiency (67–82% yields) compared to traditional methods .

Data Tables

Table 1: Comparative Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | IR (C≡N stretch, cm⁻¹) | |

|---|---|---|---|

| Phenothiazine-cyanochalcone (2g) | 2.45 (S, SCH₃), 6.8–7.9 (Ar) | 2215 | |

| 3-Amino-2-methyl-3-phenylacrylonitrile | 2.25 (CH₃), 5.8 (NH₂) | 2190 |

Biological Activity

2-Acetyl-3-amino-3-(methylthio)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has been the subject of various studies aimed at understanding its biological effects, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes an acetylenic group, an amino group, and a methylthio group, which contribute to its reactivity and biological activity.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the thiol group in this compound suggests it may also possess antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases.

Anti-inflammatory Effects

Research has shown that compounds containing nitrile and thiol functionalities can modulate inflammatory pathways. For instance, studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The potential for this compound to exert similar effects warrants further investigation.

Cytotoxicity Against Cancer Cells

Preliminary studies have suggested that acrylonitrile derivatives may exhibit cytotoxic effects against cancer cell lines. For example, compounds structurally related to this compound have shown promise in inducing apoptosis in colorectal cancer cells. The mechanisms often involve the modulation of apoptotic pathways and cell cycle arrest.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Neutralization of free radicals | |

| Anti-inflammatory | Inhibition of COX-2 and cytokines | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antioxidant Potential

In a study examining the antioxidant properties of related compounds, it was found that the presence of the methylthio group significantly enhanced the radical-scavenging activity. This suggests that this compound may similarly exhibit strong antioxidant effects.

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of isothiocyanates revealed that these compounds could suppress the expression of inflammatory markers such as TNF-alpha and IL-6. Given the structural similarities, it is hypothesized that this compound may also inhibit these pathways.

Case Study 3: Cancer Cell Cytotoxicity

In vitro studies on acrylonitrile derivatives indicated significant cytotoxicity against various cancer cell lines. For instance, a compound structurally similar to this compound showed an IC50 value indicating effective inhibition of cell growth at low concentrations. This highlights its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. How is 2-Acetyl-3-amino-3-(methylthio)acrylonitrile synthesized, and what experimental parameters are critical for yield optimization?

- Methodological Answer : The synthesis typically involves condensation reactions using acrylonitrile intermediates. For example, sodium hydride (NaH) is often employed as a base to facilitate nucleophilic substitution or cyclization. Key parameters include reaction temperature (e.g., 60–80°C for acrylonitrile derivatives), solvent choice (e.g., THF or acetonitrile), and stoichiometric ratios of reagents like methyl iodide (CH₃I) or carbon disulfide (CS₂). Post-synthesis purification via column chromatography or recrystallization is critical .

Q. What spectroscopic techniques are used to confirm the molecular structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies functional groups (e.g., NH₂ at δ5.72 ppm, SCH₃ at δ2.62 ppm) and confirms substitution patterns .

- X-ray crystallography : Resolves bond lengths (e.g., S–C bonds at ~1.747 Å) and torsion angles, confirming triclinic or monoclinic crystal systems .

- FT-IR : Detects cyano (C≡N) stretches (~2200 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹) .

Q. How are antimicrobial assays designed to evaluate this compound’s bioactivity?

- Methodological Answer : Standardized disc-agar diffusion or microdilution methods are used. For example:

- Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with ciprofloxacin as a positive control.

- Minimum inhibitory concentration (MIC) determination via serial dilution (e.g., 5–100 µg/mL).

- Statistical validation through triplicate measurements to ensure precision (RSD <5%) .

Advanced Research Questions

Q. How do computational methods like DFT/B3LYP resolve discrepancies between experimental and theoretical bond parameters?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311G(d,p) basis sets to optimize geometry and compute bond lengths/angles. Compare with X-ray data to identify deviations (e.g., gas-phase vs. solid-state effects).

- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) that influence experimental crystallographic data .

- Electrostatic Potential (ESP) Maps : Highlight electron-rich regions (e.g., cyano groups) to explain reactivity .

Q. What strategies are employed to enhance the anticancer activity of acrylonitrile derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., benzothiazole) to improve cytotoxicity. For example, substituents at the indole ring increase GI₅₀ values (e.g., 14.3 µM for compound 4j against MCF-7 cells) .

- Molecular Docking : Screen derivatives against target proteins (e.g., EGFR or tubulin) using AutoDock Vina. Prioritize compounds with strong hydrogen bonding (e.g., NH₂⋯O=C interactions) and hydrophobic contacts .

Q. How are oxidative degradation pathways of acrylonitrile derivatives analyzed under environmental conditions?

- Methodological Answer :

- Box–Behnken Design : Optimize photocatalytic degradation parameters (e.g., TiO₂ catalyst concentration, UV intensity) to maximize acrylonitrile breakdown.

- LC-MS/MS : Identify degradation products (e.g., acrylamide intermediates) and validate reaction mechanisms (e.g., hydroxyl radical attack) .

Data Contradiction and Resolution

Q. How to address conflicting results in mutagenicity studies of acrylonitrile-based compounds?

- Methodological Answer :

- In Vivo/In Vitro Correlation : Conduct Ames tests (e.g., Salmonella strains TA98/TA100) with S9 metabolic activation to assess mutagenic potential. Compare with in vivo micronucleus assays (e.g., rodent bone marrow) to resolve discrepancies .

- DNA Adduct Analysis : Use ³²P-postlabeling to quantify adducts in target tissues (e.g., liver vs. brain) and clarify species-specific metabolic differences .

Experimental Design Considerations

Q. What controls are essential in cytotoxicity assays for acrylonitrile derivatives?

- Methodological Answer :

- Negative Controls : Solvent-only treatments (e.g., DMSO at <0.1% v/v) to exclude vehicle effects.

- Positive Controls : Reference drugs (e.g., doxorubicin for anticancer assays, fluconazole for antifungal tests).

- Cell Viability Validation : Use MTT or resazurin assays with triplicate technical replicates to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.